Product packaging for Apernyl(Cat. No.:CAS No. 57762-41-1)

Apernyl

Cat. No.: B1228721
CAS No.: 57762-41-1
M. Wt: 360.4 g/mol
InChI Key: GQGDGKQGOTVVRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apernyl is a chemical research compound, supplied with a typical purity of 95% . It is composed of Acetylsalicylic Acid (Aspirin) and the propyl ester of p-hydroxybenzoic acid (Propylparaben), with a molecular formula of C19H20O7 and a molecular weight of 360.4 g/mol . Historically, this combination was investigated in dental and oral surgery research, particularly as a topical application following tooth extraction. Studies explored its potential as a prophylactic measure to reduce the incidence of dry socket (alveolitis sicca dolorosa), with research focusing on its analgesic effect on alveolitis and its influence on the bone-healing process . The proposed mechanism of action for these historical applications is likely linked to the anti-inflammatory and analgesic properties of Aspirin and the antiseptic properties of Propylparaben . This product is intended for research purposes only and is strictly not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20O7 B1228721 Apernyl CAS No. 57762-41-1

Properties

CAS No.

57762-41-1

Molecular Formula

C19H20O7

Molecular Weight

360.4 g/mol

IUPAC Name

2-acetyloxybenzoic acid;propyl 4-hydroxybenzoate

InChI

InChI=1S/C10H12O3.C9H8O4/c1-2-7-13-10(12)8-3-5-9(11)6-4-8;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h3-6,11H,2,7H2,1H3;2-5H,1H3,(H,11,12)

InChI Key

GQGDGKQGOTVVRX-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC=C(C=C1)O.CC(=O)OC1=CC=CC=C1C(=O)O

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)O.CC(=O)OC1=CC=CC=C1C(=O)O

Other CAS No.

57762-41-1

Synonyms

apernyl
aspirin - 4-hydroxybenzoic acid propyl ester
aspirin, 4-hydroxybenzoic acid propyl ester, drug combination

Origin of Product

United States

Historical Context of Chemical and Biological Research on Apernyl and Its Constituent Compounds

Pre-Synthetic Era and Early Discoveries of Component Entities

The active components of what would eventually become synthesized drugs were known in their natural forms for millennia.

Acetylsalicylic Acid (ASA): The use of salicylate-containing plants for medicinal purposes has a long history. As far back as 4,000 years ago, Sumerian clay tablets described the pain-relieving qualities of the willow tree. sciencehistory.org Ancient Egyptian texts, such as the Ebers Papyrus, also mention willow as a remedy for pain and inflammation. pharmaceutical-journal.com Around 400 BCE, Hippocrates recommended willow bark tea to ease fever and the pain of childbirth. pharmaceutical-journal.compas.va It was not until 1763 that the Reverend Edward Stone presented a report to the Royal Society in London on his five years of experiments using dried, powdered willow bark to treat fevers. pharmaceutical-journal.compas.va

The transition from herbal remedy to chemical entity began in the 19th century. In 1828, Joseph Buchner, a professor at Munich University, successfully isolated the active ingredient from willow, producing yellow, bitter crystals he named salicin (B1681394). pharmaceutical-journal.com A purer crystalline form was isolated by French pharmacist Henri Leroux in 1829. sciencehistory.org The journey towards modern aspirin (B1665792) continued when Italian chemist Raffaele Piria produced salicylic (B10762653) acid from salicin in 1838. wikipedia.org A significant breakthrough occurred in 1853 when French chemist Charles Frédéric Gerhardt synthesized acetylsalicylic acid for the first time by treating sodium salicylate (B1505791) with acetyl chloride. wikipedia.orgnih.gov However, it was Felix Hoffmann, a chemist at Bayer, who synthesized a pure and stable form of acetylsalicylic acid on August 10, 1897, which was subsequently marketed by Bayer under the name Aspirin in 1899. wikipedia.orgnih.govresearchgate.net

Para-Hydroxybenzoic Acid (PHBA): PHBA is a phenolic derivative of benzoic acid that occurs naturally in a variety of plants and even some animals. globalresearchonline.netppor.az It can be found in carrots, grapes, coconut, and the açaí palm, among others. globalresearchonline.netwikipedia.org The history of its isolation and use is tied to the development of its esters, known as parabens, which became widely used as preservatives. The discovery of para-hydroxybenzoic acid (PHBA) from the leaves of the bearberry shrub (Uvae Ursi) is credited to British chemist John H. Smith in 1876. mildsoaps.com The first synthetic paraben, methylparaben, was developed in 1895 by Charles Fletcher. mildsoaps.com The use of parabens as preservatives in commercial products began in the 1920s and expanded significantly by the 1950s due to their effectiveness and low cost. mildsoaps.commildsoaps.comewg.org Propylparaben (B1679720), the specific ester found in some Apernyl formulations, was developed along with other forms in the 1940s as a more effective alternative to the original methyl ester. nih.govmildsoaps.com

Table 1: Key Milestones in the Pre-Synthetic and Early Synthetic Era of this compound's Constituent Compounds

Date/Era Key Milestone Compound Significance
c. 4000 years ago Use of willow bark for pain relief recorded on Sumerian clay tablets. sciencehistory.org Salicylates (natural) First documented use of a natural source of salicylates for medicinal purposes.
c. 400 BCE Hippocrates administers willow leaf tea for fever and pain. pharmaceutical-journal.com Salicylates (natural) Documented use in ancient Greek medicine.
1763 Reverend Edward Stone reports to the Royal Society on the fever-reducing properties of willow bark. pharmaceutical-journal.com Salicylates (natural) One of the first clinical studies on a salicylate-containing plant.
1828 Joseph Buchner isolates salicin from willow bark. pharmaceutical-journal.com Salicin Isolation of the active compound from its natural source.
1838 Raffaele Piria creates salicylic acid from salicin. wikipedia.org Salicylic Acid Synthesis of the acid form, a step closer to ASA.
1853 Charles Frédéric Gerhardt first synthesizes acetylsalicylic acid. wikipedia.orgnih.gov Acetylsalicylic Acid (ASA) First chemical synthesis of the compound.
1876 John H. Smith isolates para-hydroxybenzoic acid from bearberry leaves. mildsoaps.com Para-Hydroxybenzoic Acid (PHBA) Discovery and isolation of the base compound for parabens.
1897 Felix Hoffmann at Bayer synthesizes a pure, stable form of ASA. pas.vanih.gov Acetylsalicylic Acid (ASA) Paved the way for mass production and pharmaceutical use.
1920s Parabens begin to be used commercially as preservatives. ewg.org Parabens Start of widespread application in consumer products.

Evolution of Research Paradigms for Oral Antifibrinolytic Agents

Antifibrinolytic agents are substances that prevent the breakdown of fibrin (B1330869), a key component of blood clots. The research into these agents, particularly for oral application, has evolved significantly over time. The primary pharmaceutical interventions in this class are tranexamic acid (TXA) and epsilon-aminocaproic acid (EACA). uu.nlnih.gov These drugs act by reversibly binding to plasminogen, which blocks its interaction with fibrin and thereby prevents the dissolution of a clot. nih.govresearchgate.net

Early research focused on identifying compounds that could stabilize blood clots and reduce bleeding. The rationale for their use, especially in oral and dental procedures, is based on the high fibrinolytic activity present in the oral mucosa, partly due to saliva. nih.gov The development of these agents provided a relatively inexpensive and effective therapy to prevent bleeding complications, sometimes as an alternative to more costly treatments like clotting factor concentrates. uu.nlnih.gov

Table 2: Historical Development of Oral Antifibrinolytic Agents

Period Development Focus Key Agents Significance
Mid-20th Century Discovery and Synthesis Epsilon-aminocaproic acid (EACA), Tranexamic acid (TXA) Introduction of synthetic agents that inhibit fibrinolysis. researchgate.net
1970s-1990s Clinical Application & Efficacy Studies TXA, EACA Trials demonstrating effectiveness in reducing bleeding in surgery, particularly cardiac and oral surgery. nih.gov Use in specific patient populations like hemophiliacs explored. researchgate.net
2000s-Present Evidence-Based Practice & New Drug Development TXA, EACA, New triazole derivatives Large-scale trials (e.g., CRASH-2 for trauma), systematic reviews, and meta-analyses to establish standard protocols. mdpi.com Research into new molecules with potentially improved profiles. mdpi.com

Seminal Investigations into the Role of Para-Hydroxybenzoic Acid (PHBA) and Acetylsalicylic Acid (ASA) in Biological Systems

Acetylsalicylic Acid (ASA): For much of its history, how aspirin worked remained a mystery. sciencehistory.org The seminal research that unveiled its mechanism of action was conducted by British pharmacologist Sir John Vane, who in 1971 demonstrated that aspirin inhibits the synthesis of prostaglandins (B1171923), inflammatory mediators in the body. pharmaceutical-journal.comwikipedia.org This discovery, for which Vane was a co-recipient of the 1982 Nobel Prize in Physiology or Medicine, explained aspirin's anti-inflammatory, analgesic, and antipyretic effects. sciencehistory.org Vane and his colleagues found that ASA achieves this by irreversibly inactivating the cyclooxygenase (COX) enzyme. pas.vawikipedia.orgresearchgate.net Further research identified different forms of this enzyme, COX-1 and COX-2, which helped to explain both the therapeutic effects and some of the side effects of aspirin and other nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net In the decades following Vane's discovery, numerous clinical trials established ASA's efficacy as an anti-clotting agent, leading to its widespread use in reducing the risk of heart attacks and strokes. wikipedia.orgwikipedia.org

Para-Hydroxybenzoic Acid (PHBA): Research into PHBA and its derivatives has revealed a wide range of biological activities. globalresearchonline.net It is recognized for its antimicrobial and antioxidant properties. globalresearchonline.netsemanticscholar.org Studies have shown that various phenolic acids, including PHBA, possess antioxidant effects. globalresearchonline.net Its esters, the parabens (such as methyl, ethyl, propyl, and butylparaben), are widely used as preservatives because of their antimicrobial action, which involves causing mitochondrial failure in microbes. researchgate.netcosmoderma.org Beyond its use in preservation, investigations have explored other potential therapeutic roles. For example, PHBA isolated from the roots of Pandanus odorus was found to decrease plasma glucose levels in diabetic rats by increasing peripheral glucose consumption. globalresearchonline.net Other reported activities include anti-inflammatory, antimutagenic, and anti-platelet aggregating effects. globalresearchonline.netsemanticscholar.org

Table 3: Seminal Research on the Biological Activities of ASA and PHBA

Compound Biological Activity Key Research Finding
Acetylsalicylic Acid (ASA) Anti-inflammatory, Analgesic, Antipyretic In 1971, John Vane discovered that ASA works by inhibiting the production of prostaglandins via irreversible inactivation of the COX enzyme. pharmaceutical-journal.comwikipedia.org
Antiplatelet (Anti-clotting) Clinical trials from the 1960s to 1980s established its efficacy in reducing the risk of thrombotic diseases like heart attacks. wikipedia.orgwikipedia.org
Para-Hydroxybenzoic Acid (PHBA) & Derivatives Antimicrobial / Preservative Its esters (parabens) are effective preservatives due to their ability to disrupt microbial mitochondrial function. researchgate.netcosmoderma.org
Antioxidant PHBA and other phenolic acids have been shown to possess significant antioxidant capabilities. globalresearchonline.net
Hypoglycemic Research showed PHBA can lower plasma glucose in diabetic rats by enhancing glucose consumption in peripheral tissues. globalresearchonline.net
Anti-inflammatory Studies have reported that PHBA and related phenolic compounds possess anti-inflammatory effects. globalresearchonline.netsemanticscholar.org

Historical Trajectory of Research on Fibrinolysis Modulation in Wound Healing

The understanding of fibrinolysis—the enzymatic breakdown of fibrin in blood clots—has been crucial in the study of wound healing. The process is essential for clearing the fibrin mesh that forms during hemostasis, allowing for tissue repair and regeneration. nih.gov

Historical observations date back to the 19th century, but systematic research began in the 20th century. nih.gov A major breakthrough was the discovery of plasminogen activators in the 1930s, which led to the development of thrombolytic agents designed to dissolve clots. nih.gov The terms "plasminogen" and "plasmin" were proposed in 1945, clarifying the key components of the system. nih.gov

Research has shown that fibrin(ogen) is not just a scaffold for blood clots but also acts as a provisional matrix that supports incoming cells and serves as a reservoir for growth factors during wound healing. whiterose.ac.uk The proper modulation and eventual removal of this fibrin matrix are essential for the healing process to progress normally. whiterose.ac.uk

The clinical paradigm has evolved to recognize that abnormalities in fibrinolysis can complicate healing. For example, research in trauma patients has identified a phenomenon known as "fibrinolysis shutdown," where low fibrinolytic activity is associated with increased mortality. nih.govelsevierpure.com This has led to the development of viscoelastic hemostatic assays (VHAs) to measure fibrinolysis in real-time, although this remains a complex area of investigation. nih.gov The historical trajectory has thus moved from a basic understanding of clot dissolution to a nuanced appreciation of the fibrinolytic system's role in hemostasis, inflammation, and tissue repair, leading to therapeutic strategies that can either inhibit fibrinolysis to control bleeding or promote it to treat thrombosis. nih.gov

Chemical Synthesis and Derivatization Studies of Apernyl Components

Advanced Synthetic Routes for Acetylsalicylic Acid and its Analogs

The synthesis of Acetylsalicylic Acid typically involves the esterification of salicylic (B10762653) acid with acetic anhydride, often catalyzed by a strong acid libretexts.orgarborpharmchem.com. While this traditional method is well-established, research continues to explore advanced routes to improve efficiency, yield, and environmental impact.

Novel Catalytic Approaches in Acetylsalicylic Acid Synthesis

Various catalysts have been investigated to enhance the synthesis of Acetylsalicylic Acid. Traditional catalysts include strong acids like sulfuric acid or phosphoric acid libretexts.orgabcr-mefmo.org. However, newer approaches explore alternative catalytic systems. For instance, Lewis acids have shown good yields in aspirin (B1665792) synthesis. scheikundeinbedrijf.nl. Studies have also investigated supramolecular compounds based on Keggin-type phosphomolybates as catalysts, demonstrating recyclability and consistent high yields under optimized conditions researchgate.net. Natural acids, such as citric acid, have also been explored as potential "green" catalysts in place of mineral acids like sulfuric acid juliantrubin.com.

Green Chemistry Principles in Acetylsalicylic Acid Production

The application of green chemistry principles to Acetylsalicylic Acid synthesis aims to reduce or eliminate the use and generation of hazardous substances abcr-mefmo.orgslideshare.net. Microwave-assisted synthesis represents a greener approach, offering advantages such as shorter reaction times, controlled heating, and a reduction in secondary products scheikundeinbedrijf.nlresearchgate.net. Solvent-free reaction conditions, often coupled with microwave irradiation, align with green chemistry principles by avoiding the use of potentially toxic or difficult-to-dispose-of solvents scheikundeinbedrijf.nlslideshare.netresearchgate.net. Utilizing alternative, less hazardous catalysts like phosphoric acid instead of sulfuric acid is another green chemistry strategy that shows comparable yields with reduced environmental impact abcr-mefmo.org. The principle of atom economy is also a key consideration, maximizing the incorporation of reactants into the final product scheikundeinbedrijf.nl.

Table 1 summarizes some research findings on different catalytic approaches and green chemistry methods in Acetylsalicylic Acid synthesis.

MethodCatalyst/ConditionsKey FindingsSource
Traditional SynthesisStrong acid (e.g., H₂SO₄, H₃PO₄)Standard method, often requires recrystallization. libretexts.orgabcr-mefmo.org
Microwave IrradiationWithout catalyst, or with various catalystsShorter reaction times, higher yields, reduced byproducts. scheikundeinbedrijf.nlslideshare.netresearchgate.net
Alternative Acid CatalystPhosphoric AcidComparable yields to sulfuric acid, safer and less corrosive. abcr-mefmo.org
Natural Acid CatalystCitric Acid (high concentration)Demonstrated catalytic activity as a greener alternative. juliantrubin.com
Supramolecular Compound CatalystKeggin-type PhosphomolybatesRecyclable, high yields under optimized conditions. researchgate.net
Solvent-Free SynthesisOften combined with microwave irradiationAvoids the use of organic solvents, aligning with green chemistry. scheikundeinbedrijf.nlslideshare.netresearchgate.net
Lewis Acid CatalysisAlCl₃Good yields observed. scheikundeinbedrijf.nl

Para-Hydroxybenzoic Acid (PHBA) Synthesis and Structural Modifications

Para-Hydroxybenzoic Acid (PHBA) is an important building block with various applications, including the production of parabens and use in polymerization reactions wikipedia.orgchemcess.comijrdt.org. The traditional method for its synthesis is the Kolbe-Schmitt reaction, involving the carboxylation of potassium phenoxide at elevated temperatures and pressures wikipedia.orgchemcess.comorgsyn.orggoogle.comgoogle.com.

Chemo-Enzymatic Synthesis of PHBA Derivatives

While the primary literature directly on chemo-enzymatic synthesis specifically for PHBA derivatives in the context of Apernyl components is limited in the provided search results, the broader field of chemo-enzymatic synthesis offers promising routes for producing functionalized molecules. Chemo-enzymatic methods combine chemical and enzymatic steps to leverage the selectivity and efficiency of enzymes frontiersin.orgnih.govresearchgate.net. Studies on related compounds, such as propenylbenzenes and p-coumarate fatty esters, demonstrate the potential of using enzymes like lipases for transformations such as epoxidation and hydrolysis in the synthesis of derivatives frontiersin.orgnih.govresearchgate.netmdpi.com. This suggests that chemo-enzymatic approaches could potentially be explored for the synthesis of modified PHBA structures or derivatives with specific properties.

Exploration of Alternative Precursors for PHBA Synthesis

Beyond the traditional Kolbe-Schmitt reaction starting from phenol (B47542), alternative precursors and synthetic routes for PHBA are being investigated, particularly from renewable resources. Biosynthesis from renewable feedstocks such as glucose and L-tyrosine is a promising avenue chemcess.comresearchgate.net. Genetically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, have been developed to produce PHBA from these precursors via pathways involving intermediates like chorismate chemcess.comresearchgate.net. This biotechnological approach offers a more sustainable alternative to petrochemical-based synthesis. Another reported method involves the acylation of phenol using methyl carbamate (B1207046) and AlCl₃ as a catalyst, presenting a novel chemical route ijrdt.org.

Table 2 outlines different methods for PHBA synthesis and the exploration of alternative precursors.

MethodPrecursor(s)Key FeaturesSource
Kolbe-Schmitt ReactionPotassium phenoxide, Carbon dioxideTraditional high-temperature, high-pressure method. Predominantly yields PHBA. wikipedia.orgchemcess.comorgsyn.orggoogle.comgoogle.com
Novel Acylation MethodPhenol, Methyl carbamateUses AlCl₃ catalyst, presents an alternative chemical route. ijrdt.org
Biosynthesis (Microbial)Glucose, L-tyrosineUtilizes engineered microorganisms for sustainable production. chemcess.comresearchgate.net
Isomerization of Salicylate (B1505791)Potassium salicylateHeating with potassium carbonate followed by acidification. wikipedia.orgorgsyn.org

Design and Synthesis of Novel Antifibrinolytic or Anti-inflammatory Chemical Entities

The components of this compound, Acetylsalicylic Acid and Para-Hydroxybenzoic Acid derivatives, serve as scaffolds for the design and synthesis of novel chemical entities with potential therapeutic properties, including antifibrinolytic or anti-inflammatory activities.

Aspirin derivatives have been synthesized with modifications aimed at improving their anti-inflammatory activity or reducing side effects jocpr.commdpi.com. For example, methyl salicylate derivatives bearing a piperazine (B1678402) moiety have shown potent anti-inflammatory activities, in some cases exceeding that of aspirin mdpi.com. Studies have also explored aspirin derivatives conjugated with other molecules, such as antioxidants or amino acids like taurine, to investigate enhanced or additional biological activities like anticoagulant or antiplatelet effects nih.goveco-vector.com. Bifunctional constructs of aspirin and ibuprofen (B1674241) with antibacterial and alkylation activities have also been designed nih.gov.

While PHBA itself is known for its preservative properties, its derivatives, such as parabens, have various applications. The synthesis of novel entities based on the PHBA structure could explore modifications to impart or enhance therapeutic activities. The concept of designing compounds with specific biological actions by modifying existing structures like aspirin and hydroxybenzoic acids is a key area of medicinal chemistry research.

Antifibrinolytic agents are used to prevent excessive bleeding by inhibiting the breakdown of fibrin (B1330869) clots google.com. While the primary antifibrinolytic agents are lysine (B10760008) analogs, research into novel compounds with this activity continues. Aspirin itself has effects on the fibrin clot structure, increasing permeability and enhancing clot lysis, which contributes to its antithrombotic effects beyond platelet inhibition nih.gov. The design of novel entities could potentially combine the anti-inflammatory or antiplatelet properties of aspirin or PHBA derivatives with antifibrinolytic activity, although specific examples of such combined entities directly related to this compound components were not prominently found in the initial search.

Table 3 provides examples of derivatization studies related to the components of this compound and their potential activities.

Base StructureModification/DerivatizationInvestigated ActivitySource
Acetylsalicylic AcidEsterification, Amidation, Conjugation with other moleculesAnti-inflammatory, Antiplatelet, Antioxidant jocpr.commdpi.comnih.goveco-vector.com
Acetylsalicylic AcidConjugation with nitrogen mustard or tripeptideAntibacterial, Alkylation nih.gov
Methyl SalicylateBearing piperazine moietyAnti-inflammatory mdpi.com
Hydroxybenzoic AcidsConjugation with taurineAntiplatelet, Antithrombotic eco-vector.com

Rational Design Principles for Modulating Fibrinolytic Pathways

Modulating fibrinolytic pathways is a relevant area of research, particularly in conditions characterized by altered fibrinolysis. Fibrinolysis, the process of breaking down fibrin clots, can be activated through direct or indirect pathways involving plasminogen activators. nih.govmaplespub.comijcmph.comscidoc.org Direct activators are released following trauma, while indirect activators can be elaborated by substances such as bacterial products. nih.govmaplespub.comijcmph.comscidoc.org The activity of plasmin, a key enzyme in fibrinolysis, is often localized due to factors like the absorption of plasminogen into the clot and inactivation by antiplasmins in general circulation. nih.govmaplespub.com

This compound has been investigated for its effects related to fibrinolysis, specifically demonstrating an antifibrinolytic effect in certain contexts. ijcmph.comnih.gov This observed activity suggests a potential interaction of this compound's components with the fibrinolytic system, aiming to reduce the breakdown of fibrin clots. However, precisely attributing this antifibrinolytic property solely to one component, such as propyl 4-hydroxybenzoate (B8730719), or differentiating it from the known anti-inflammatory properties of acetylsalicylic acid, has been noted as challenging in some studies. nih.gov Rational design principles in this area would typically focus on identifying compounds or combinations that can influence the activity of plasminogen activators or inhibitors to achieve a desired modulation of fibrinolysis.

Synthetic Strategies for Bioactive Esters and Carboxylic Acids

The components of this compound, 2-acetyloxybenzoic acid (Aspirin) and propyl 4-hydroxybenzoate (Propylparaben), belong to the chemical classes of carboxylic acids and esters. Various synthetic strategies exist for the preparation of such compounds.

Carboxylic acids can be synthesized through several methods, including the oxidation of primary alcohols and aldehydes, oxidation of alkyl-substituted benzenes, hydrolysis of nitriles, and carboxylation of organometallic intermediates. libretexts.orgyoutube.comorganic-chemistry.org For instance, the hydrolysis of nitriles, often starting from organic halogen compounds, is a two-step process where the cyanide anion acts as a nucleophilic precursor to the carboxyl group. libretexts.org Carboxylation of organometallic reagents, such as Grignard reagents, with carbon dioxide also yields carboxylic acid salts, which can then be acidified to obtain the carboxylic acid. libretexts.orgyoutube.com

Esters, including bioactive esters like propyl 4-hydroxybenzoate, are commonly synthesized through the esterification of carboxylic acids with alcohols. The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic method for ester synthesis. youtube.com Other approaches to ester synthesis include the reaction of acyl halides or anhydrides with alcohols. libretexts.org More specific methods for synthesizing particular types of esters, such as alpha-keto esters or alpha-amino esters, involve various catalytic reactions and oxidative processes. aurigeneservices.comnih.govresearchgate.net The synthesis of bioactive esters can also involve coupling reactions between carboxylic acid derivatives and alcohols or phenols, sometimes employing coupling agents to facilitate the reaction. bdpsjournal.org

While these general strategies are applicable to the synthesis of the chemical classes represented in this compound, specific detailed synthetic routes for the combined formulation of this compound as a mixture of acetylsalicylic acid and propyl 4-hydroxybenzoate are not extensively detailed in the provided search results.

Methodologies for Co-Crystallization and Solid-State Chemistry of Multi-Component Systems

Co-crystallization is a supramolecular phenomenon involving the assembly of two or more different chemical entities into a crystalline lattice through non-covalent interactions. rsc.org This technique falls under the umbrella of solid-state chemistry and is a significant approach for studying and designing multi-component crystalline solids. rsc.org Methodologies for co-crystallization include solvent-based methods such as slurry conversion, solvent evaporation, cooling crystallization, and precipitation, as well as solid-based methods like neat grinding and solvent-assisted grinding. globalresearchonline.net

The study of multi-component systems through solid-state chemistry often involves understanding the intermolecular interactions, crystal packing arrangements, and the resulting physicochemical properties of the solid form. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR) are commonly used to characterize co-crystals and other multi-component solid forms. globalresearchonline.netnih.govresearchgate.net

Co-crystallization has gained considerable attention, particularly in the pharmaceutical industry, as a method to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, dissolution rate, chemical stability, and melting point, without altering the molecular structure of the API itself. rsc.orgnih.govresearchgate.net The design of co-crystals involves selecting appropriate co-formers that can interact with the API through hydrogen bonds, van der Waals forces, or other non-covalent interactions to form a stable crystalline structure. nih.gov

While the principles and methodologies of co-crystallization and solid-state chemistry are well-established for multi-component systems and have been applied to various pharmaceutical compounds, specific research detailing the co-crystallization or extensive solid-state characterization of this compound as a co-crystal or a defined multi-component solid form of acetylsalicylic acid and propyl 4-hydroxybenzoate was not found in the provided search results. Studies in this area would typically investigate the potential for these two components to form a co-crystal and evaluate the impact of such a solid form on properties relevant to its application.

Components of this compound

CompoundMolecular FormulaMolecular Weight ( g/mol )PubChem CID
This compoundC₁₉H₂₀O₇360.43080848
2-acetyloxybenzoic acidC₉H₈O₄180.162244
Propyl 4-hydroxybenzoateC₁₀H₁₂O₃180.207175

Molecular and Biochemical Mechanisms of Action of Apernyl S Components

Elucidation of Antifibrinolytic Pathways Mediated by PHBA

Para-hydroxybenzoic acid (PHBA) is recognized for its antifibrinolytic activity nih.gov. This effect primarily involves interactions with the plasminogen activation system, a key regulatory cascade in the dissolution of fibrin (B1330869) blood clots.

Interactions with Plasminogen Activation Systems

Molecular Docking and Simulation Studies of PHBA-Enzyme Interactions

Molecular docking and simulation studies can provide insights into the potential binding modes and affinities of PHBA with key enzymes in the fibrinolytic pathway, such as plasmin, t-PA, or u-PA. While specific detailed studies on PHBA were not extensively found in the search results, such computational approaches are commonly used to predict how small molecules interact with protein targets uin-alauddin.ac.idjapsonline.comresearchgate.net. These studies typically involve:

Ligand-Protein Docking: Predicting the preferred orientation and binding pose of PHBA within the active site or other relevant binding sites of the target enzyme.

Interaction Analysis: Identifying the types of interactions stabilizing the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Binding Affinity Estimation: Calculating scoring functions or using more rigorous methods like molecular dynamics simulations to estimate the strength of the interaction.

Such studies, if conducted for PHBA and fibrinolytic enzymes, would help to elucidate the molecular basis of its antifibrinolytic activity by identifying specific residues involved in binding and quantifying the potential inhibitory strength.

Biochemical Modulations by Acetylsalicylic Acid Beyond Cyclooxygenase Inhibition

Acetylsalicylic acid (ASA), commonly known as aspirin (B1665792), is well-known for its inhibition of cyclooxygenase (COX) enzymes fishersci.atmdpi.com. However, ASA also exhibits a range of biochemical effects independent of COX inhibition mdpi.commdpi.com.

Non-Enzymatic Acetylation and its Biological Implications

A significant non-COX mechanism of ASA is its ability to acetylate proteins non-enzymatically due to the reactivity of its acetyl group mdpi.com. This can alter the function, localization, or stability of target proteins. Proteins reported to be targets of ASA's non-enzymatic acetylation include:

Albumin: Acetylation of plasma albumin can affect its drug-binding properties.

Fibrinogen: Acetylation of fibrinogen can potentially influence fibrin clot formation and structure.

Histones: Acetylation of histones can impact chromatin structure and gene expression.

Transcription Factors: ASA can acetylate transcription factors like NF-κB, modulating inflammatory and survival pathways fishersci.atmdpi.comdovepress.com.

This non-enzymatic acetylation can have diverse biological implications, contributing to ASA's anti-inflammatory, anti-proliferative, and potentially other effects, independent of prostaglandin (B15479496) synthesis inhibition mdpi.comresearchgate.net.

Influence on Cellular Signaling Pathways

Beyond COX inhibition, ASA has been shown to modulate various intracellular signaling pathways mdpi.comresearchgate.net. These effects can occur at concentrations higher than those required for COX inhibition mdpi.com. Pathways influenced by ASA include:

NF-κB Signaling: ASA can inhibit or activate NF-κB signaling depending on the cell type and context fishersci.atmdpi.comdovepress.comcancergrace.org. NF-κB is a critical regulator of inflammatory and immune responses researchgate.net. Modulation of this pathway can impact the expression of numerous genes involved in inflammation, cell survival, and proliferation dovepress.com.

MAPK Cascade: ASA can affect components of the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2 and p38 MAPK, although the effects can be complex and concentration-dependent mdpi.com. The MAPK pathway is involved in diverse cellular processes, including proliferation, differentiation, and stress responses mdpi.comwikipedia.orgguidetopharmacology.org.

Wnt/β-catenin Signaling: ASA has been reported to inhibit the Wnt/β-catenin pathway, which plays a role in cell proliferation and differentiation mdpi.comcancergrace.org.

Other Pathways: ASA may also influence pathways related to apoptosis, oxidative stress, and cellular metabolism mdpi.comresearchgate.net.

These modulations of cellular signaling pathways contribute to the broader pharmacological profile of ASA, extending beyond its primary anti-inflammatory and anti-platelet effects mediated by COX inhibition.

Interplay of Component Activities at a Molecular Level

The combination of PHBA and acetylsalicylic acid in Apernyl suggests a potential interplay between their respective molecular mechanisms. PHBA's antifibrinolytic activity, primarily affecting the plasminogen system, could complement the diverse effects of acetylsalicylic acid.

While direct synergistic molecular interactions between PHBA and ASA have not been explicitly detailed in the provided search results, their combined presence could lead to a multifaceted influence on processes involving both fibrinolysis and inflammation/cellular signaling. For instance, by stabilizing fibrin clots, PHBA might locally concentrate other factors or cells that are then subject to modulation by ASA's non-COX effects on signaling pathways like NF-κB or MAPK. Conversely, ASA's influence on inflammatory pathways could indirectly impact the fibrinolytic environment, as inflammation and coagulation/fibrinolysis are often intertwined.

The specific molecular targets and the nature of the interplay between PHBA and ASA at a detailed biochemical level would require dedicated research investigating the combined effects on relevant enzymes, proteins, and signaling cascades. The observed biological outcomes of this compound are likely a result of the integrated activities of both components, leveraging PHBA's direct impact on fibrinolysis and ASA's broader modulatory effects on cellular biochemistry.

Synergistic or Antagonistic Biochemical Effects

Research into the combined biochemical effects of PHBA and ASA, specifically regarding synergy or antagonism, in the context of their potential application in a product like this compound is not extensively detailed in the provided literature. While ASA's primary biochemical mechanism involves the irreversible inhibition of cyclooxygenase (COX) enzymes, particularly COX-1, leading to reduced synthesis of prostaglandins (B1171923) and thromboxane (B8750289) A2, PHBA's biochemical interactions are more diverse. droracle.aipathway.mdfrontiersin.org PHBA is involved in ubiquinone biosynthesis in some organisms and has shown antimicrobial activity, potentially by affecting microbial metabolic pathways. hmdb.camedchemexpress.comfrontiersin.org The interaction between ASA's inhibition of lipid mediator synthesis and PHBA's various biochemical activities, such as its reported antioxidant properties, could theoretically lead to synergistic or antagonistic effects on certain pathways, but specific research demonstrating these interactions for the PHBA-ASA combination in a relevant biological system is limited in the provided search results. globalresearchonline.netresearchgate.net

Investigation of Co-Factor Requirements for Combined Activity

The co-factor requirements for the individual biochemical activities of PHBA and ASA are linked to the specific enzymes and pathways they influence. For instance, enzymes involved in PHBA metabolism or biosynthesis, such as 4-hydroxybenzoate (B8730719) polyprenyltransferase or 4-hydroxybenzoate 3-monooxygenase, require co-factors like polyprenyl diphosphate, NAD(P)H, and O2. hmdb.cawikipedia.orgfrontiersin.org ASA, through its interaction with COX enzymes, does not directly require specific exogenous co-factors for its inhibitory action, although the activity of COX enzymes themselves is dependent on heme and requires arachidonic acid as a substrate. droracle.aidovepress.com Investigations into specific co-factor requirements for a combined biochemical activity of PHBA and ASA would necessitate studies identifying novel enzymatic or molecular interactions between the two compounds, which are not described in the provided search results. Research on co-factors in biochemical pathways often involves understanding enzyme kinetics and reaction mechanisms mit.edu, but such detailed analysis for a combined PHBA-ASA effect is not available.

Cellular and Subcellular Responses to PHBA and ASA Exposure

Exposure of cells to PHBA and ASA can elicit a range of responses depending on the cell type and the concentration of the compounds. These responses are mediated by the individual biochemical mechanisms of PHBA and ASA.

Impact on Fibroblast Activity and Matrix Remodeling

Fibroblasts play a crucial role in tissue repair and remodeling, primarily through the synthesis and organization of the extracellular matrix (ECM). nih.govmdpi.com Matrix remodeling involves a delicate balance of synthesis and degradation of ECM components, often mediated by enzymes like matrix metalloproteinases (MMPs). mdpi.com

ASA's influence on processes relevant to matrix remodeling is primarily indirect, through its anti-inflammatory effects and its impact on platelet function and fibrinolysis, which are critical in the initial stages of wound healing and clot resolution. dovepress.compathway.md Acetylation of fibrinogen by aspirin, for example, can increase the porosity of the fibrin network and enhance fibrinolysis. dovepress.com

PHBA has been reported to possess antioxidant properties globalresearchonline.netresearchgate.net, which could potentially protect fibroblasts from oxidative stress that might impair their function. While phenolic compounds can influence cell behavior, including proliferation and metabolic activity researchgate.net, specific research detailing the direct impact of PHBA, or the combination of PHBA and ASA, on fibroblast proliferation, collagen synthesis, or the expression and activity of matrix-remodeling enzymes in in vitro models relevant to tissue repair is not present in the provided search results. Studies on fibroblast activity and matrix remodeling often involve observing changes in collagen gel contraction, cell migration, and protein production nih.govrbcp.org.br.

Modulation of Inflammatory Mediators in in vitro Models

Both PHBA and ASA have been reported to modulate inflammatory processes, albeit through different mechanisms. ASA is a potent inhibitor of COX enzymes, leading to a reduction in the production of pro-inflammatory prostaglandins like PGE2. droracle.aipathway.mdfrontiersin.org This is a primary mechanism behind its anti-inflammatory effects.

PHBA has also been reported to have anti-inflammatory properties globalresearchonline.netresearchgate.net, and phenolic compounds in general are known to modulate the release of inflammatory mediators in various in vitro models. nih.govmdpi.comdissertation.com These effects can involve the inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8, and the modulation of pathways like NF-κB. nih.govmdpi.comdissertation.com

However, specific in vitro studies investigating the modulation of inflammatory mediators by the combination of PHBA and ASA are not detailed in the provided search results. While it is plausible that the combined effects could differ from those of the individual compounds, potentially exhibiting additive or synergistic anti-inflammatory activity through their distinct mechanisms, this remains to be fully elucidated by targeted research. Studies on inflammatory mediator modulation in vitro often involve stimulating cells (e.g., macrophages or other immune cells) with inflammatory triggers like lipopolysaccharide (LPS) and measuring the release of cytokines and other mediators. mdpi.comfrontiersin.org

Summary of Relevant Biological Activities of PHBA and ASA

CompoundPrimary Mechanisms Relevant to OutlinePotential Effects on Cellular/Biochemical Processes (Based on available data)Specific Data on Combined Effects (PHBA + ASA) in Provided Sources
4-Hydroxybenzoic Acid (PHBA) Antimicrobial, Antioxidant, Potential Anti-inflammatoryInvolvement in ubiquinone biosynthesis (in some organisms), Inhibition of microbial growth, Radical scavenging, Potential modulation of inflammatory pathwaysLimited specific data on synergy/antagonism, co-factor requirements, direct impact on fibroblast activity/matrix remodeling, or modulation of inflammatory mediators by the combination in relevant models.
Acetylsalicylic Acid (ASA) COX-1 and COX-2 Inhibition, Reduced Prostaglandin and Thromboxane Synthesis, Anti-platelet, Anti-inflammatory, AntipyreticInhibition of inflammation and pain, Reduced platelet aggregation, Modulation of fibrinolysisLimited specific data on synergy/antagonism, co-factor requirements, direct impact on fibroblast activity/matrix remodeling (beyond indirect effects), or modulation of inflammatory mediators by the combination in relevant models.

Structural Elucidation and Advanced Spectroscopic Analysis of Apernyl S Components

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

For acetylsalicylic acid, the ¹H NMR spectrum reveals distinct signals corresponding to its aliphatic, aromatic, and carboxylic acid protons. thermofisher.com The methyl protons of the acetyl group typically appear as a singlet around 2.36 ppm. The aromatic protons produce a more complex pattern in the downfield region (approximately 7.1 to 8.2 ppm) due to the electronic effects of the acetyl and carboxylic acid substituents. The highly deshielded carboxylic acid proton is characteristically found much further downfield, often around 11.77 ppm. thermofisher.com

In the case of propylparaben (B1679720), the ¹H NMR spectrum shows signals for the propyl chain protons—a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and another triplet for the methylene group attached to the ester oxygen. The aromatic protons appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. nih.govhmdb.cachemicalbook.com

The ¹³C NMR spectra for both compounds provide complementary information, with each unique carbon atom appearing as a distinct signal. utah.edu

Compound ¹H NMR Chemical Shifts (δ, ppm) ¹³C NMR Chemical Shifts (δ, ppm)
Acetylsalicylic Acid ~2.36 (s, 3H, -CH₃), ~7.1-8.2 (m, 4H, Ar-H), ~11.77 (s, 1H, -COOH) thermofisher.comutah.eduData varies with solvent, but includes signals for methyl, aromatic, ester carbonyl, and carboxylic acid carbons. utah.edu
Propylparaben ~0.9-1.0 (t, 3H, -CH₃), ~1.7-1.8 (sextet, 2H, -CH₂-), ~4.2-4.3 (t, 2H, -O-CH₂-), ~6.8-6.9 (d, 2H, Ar-H), ~7.9-8.0 (d, 2H, Ar-H) nih.govhmdb.caData includes signals for alkyl and aromatic carbons, as well as the ester carbonyl carbon.

Multi-Dimensional NMR Techniques for Structure Confirmation and Purity Assessment

Two-dimensional (2D) NMR techniques are instrumental for unambiguously assigning NMR signals and confirming the molecular structure. researchgate.netox.ac.uk Experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are routinely employed.

A COSY spectrum for acetylsalicylic acid would show correlations between adjacent aromatic protons, helping to assign their specific positions on the ring. utah.edu An HSQC spectrum correlates each proton signal with the carbon to which it is directly attached, confirming the C-H framework of the molecule. utah.edunih.gov For instance, the signal at ~2.36 ppm in the ¹H spectrum of acetylsalicylic acid would show a cross-peak with the methyl carbon signal in the ¹³C spectrum. These techniques are also powerful for assessing the purity of a sample by revealing the presence of impurities that would exhibit their own unique sets of correlations. researchgate.netpitt.edu

Isotopic Labeling Strategies for Elucidating Reaction Mechanisms

Isotopic labeling is a powerful method used to trace the pathways of atoms through chemical reactions, thereby elucidating reaction mechanisms. In the context of the components of Apernyl, this is particularly relevant to the synthesis of acetylsalicylic acid, which is formed via the esterification of salicylic (B10762653) acid.

A classic example is the use of oxygen-18 (¹⁸O) to understand the Fischer esterification process. libretexts.orgyoutube.com By labeling the oxygen atom of the alcohol used in the esterification, it can be determined whether this oxygen atom becomes part of the ester or the water molecule that is eliminated. Experiments have shown that for esterifications like that used to produce acetylsalicylic acid, the ¹⁸O from the alcohol is incorporated into the ester product, not the water. yale.edu This provides clear evidence for the specific bond-breaking and bond-forming steps of the reaction mechanism.

Mass Spectrometry (MS) for Component Identification and Metabolite Profiling

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) in Complex Mixtures

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.govnih.govyoutube.com This capability is invaluable when analyzing complex mixtures, such as pharmaceutical formulations or biological samples, as it can distinguish between compounds with the same nominal mass but different elemental formulas. thermofisher.comaxispharm.com For instance, HRMS can confidently identify acetylsalicylic acid (C₉H₈O₄) and propylparaben (C₁₀H₁₂O₃) in a sample by matching their precise measured masses to their calculated theoretical masses.

Compound Molecular Formula Theoretical Monoisotopic Mass (Da)
Acetylsalicylic Acid C₉H₈O₄180.0423
Propylparaben C₁₀H₁₂O₃180.0786

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented to produce a secondary mass spectrum. nih.govnih.gov This fragmentation pattern provides a structural fingerprint of the molecule.

For acetylsalicylic acid, a common fragmentation pathway in MS/MS involves the loss of the acetyl group (42 Da), resulting in a prominent fragment ion corresponding to salicylic acid at m/z 137. researchgate.netnih.govnih.gov Further fragmentation of the salicylic acid ion can also be observed.

Propylparaben also exhibits characteristic fragmentation. Its electron ionization mass spectrum shows a molecular ion at m/z 180, with other significant peaks resulting from the loss of the propyl group and other fragments. nist.gov In LC-MS/MS analysis of parabens, the fragmentation patterns are used for their specific detection and quantification in various matrices. nih.govnih.govresearchgate.net

Compound Precursor Ion (m/z) Major Fragment Ions (m/z) Neutral Loss (Da)
Acetylsalicylic Acid 179 ([M-H]⁻)13742 (C₂H₂O) nih.govnih.gov
Propylparaben 179 ([M-H]⁻)137, 9342 (C₃H₆), 86 (C₃H₆ + CO₂)

X-Ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov The diffraction pattern of X-rays passing through a crystal provides detailed information about the unit cell dimensions, bond lengths, and bond angles.

The crystal structure of acetylsalicylic acid has been extensively studied and redetermined with high precision. acs.orgjst.go.jpresearchgate.net These studies confirm its molecular conformation and reveal details about the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which leads to the formation of centrosymmetric dimers in the solid state.

Similarly, the crystal structure of propylparaben has been determined, showing it to be a crystalline solid at room temperature. nih.gov XRD analysis of parabens is important for understanding their solid-state properties and for quality control in pharmaceutical formulations. nih.gov The sharp, well-defined peaks in the powder XRD patterns of both acetylsalicylic acid and propylparaben are indicative of their crystalline nature. researchgate.netnih.gov

Compound Crystal System Space Group Key Structural Features
Acetylsalicylic Acid MonoclinicP2₁/c nih.govForms centrosymmetric hydrogen-bonded dimers. nih.gov
Propylparaben Data not consistently available in searched sourcesData not consistently available in searched sourcesCrystalline solid with characteristic diffraction peaks. nih.gov

Single-Crystal X-Ray Diffraction for Absolute Configuration

Single-crystal X-ray diffraction (SCXRD) provides the definitive structure of a crystalline solid. The crystal structure of acetylsalicylic acid (aspirin) was first determined using three-dimensional X-ray diffraction methods, revealing a monoclinic system with the space group P2₁/c. acs.orgresearchgate.net This analysis precisely maps the coordinates of each atom, confirming the molecular connectivity and the absolute configuration of the molecule.

Subsequent redeterminations of the crystal structure have refined these initial findings, providing highly accurate bond lengths and angles. jst.go.jp This detailed structural information is crucial for understanding intermolecular interactions, such as the hydrogen bonding that plays a significant role in the crystal packing of acetylsalicylic acid. jst.go.jp

Table 1: Crystallographic Data for Acetylsalicylic Acid (Form I)

Parameter Value Reference
Crystal System Monoclinic researchgate.net
Space Group P2₁/c researchgate.net
a (Å) 11.446 researchgate.net
b (Å) 6.596 researchgate.net
c (Å) 11.388 researchgate.net

Powder X-Ray Diffraction for Polymorphism Studies

Powder X-ray diffraction (PXRD) is a key technique for studying polymorphism—the ability of a compound to exist in more than one crystal form. Acetylsalicylic acid is known to exhibit polymorphism, with at least two established forms, Form I and Form II. researchgate.netnih.gov PXRD patterns, which are unique fingerprints for each crystalline solid, are used to differentiate between these polymorphs. researchgate.netnih.gov

The standard PXRD pattern for commercial acetylsalicylic acid corresponds to Form I. researchgate.net Studies using PXRD have been instrumental in identifying a second, metastable polymorph (Form II) and investigating the conditions under which it forms and its stability relative to Form I. researchgate.netnih.gov High-pressure studies have also utilized PXRD to identify new polymorphic phases, such as Form III, which appears above 2 GPa. researchgate.net

Table 2: Characteristic PXRD Peaks for Acetylsalicylic Acid (Form I) (Cu Kα radiation)

2θ (degrees) d-spacing (Å) Relative Intensity
7.8 11.3 Strong
15.7 5.6 Medium
16.4 5.4 Medium
23.5 3.8 Medium

Note: Peak positions and intensities are approximate and can vary slightly with experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Interaction Studies

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide detailed information about the functional groups present in a molecule and their chemical environment.

Fourier Transform Infrared Spectroscopy (FT-IR) for Chemical Bond Characterization

FT-IR spectroscopy is a powerful tool for the qualitative and quantitative analysis of acetylsalicylic acid. aab-ir.rojetir.org The FT-IR spectrum of acetylsalicylic acid displays characteristic absorption bands corresponding to its specific functional groups. researchgate.net The presence of the carboxylic acid group is evidenced by a broad O-H stretching band, while the ester and carboxylic acid carbonyl (C=O) groups show strong, distinct stretching vibrations. researchgate.net

These spectral features are highly sensitive to the molecular environment and are used to study intermolecular interactions, such as the hydrogen bonding between the carboxylic acid moieties of adjacent molecules in the crystal lattice. researchgate.net

Table 3: Key FT-IR Absorption Bands for Acetylsalicylic Acid

Wavenumber (cm⁻¹) Vibration Type Functional Group Reference
3055 - 3022 O-H Stretch (broad) Carboxylic acid researchgate.net
1753 - 1751 C=O Stretch Ester researchgate.net
~1690 C=O Stretch Carboxylic acid researchgate.net
~1300 C-O Stretch Carboxylic acid researchgate.net
1188 C-O Stretch Ester researchgate.net

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy complements FT-IR by providing a vibrational fingerprint of the molecule, with different selection rules governing which vibrations are active. rsc.org For acetylsalicylic acid, Raman spectroscopy is particularly effective for analyzing the vibrations of the aromatic ring and the carbonyl groups. researchgate.net The technique is non-destructive and requires minimal sample preparation, making it suitable for rapid analysis. rsc.orgresearchgate.net

Quantitative methods using FT-Raman spectroscopy have been developed to determine the content of acetylsalicylic acid in pharmaceutical formulations. rsc.org The Raman spectrum provides sharp, well-resolved peaks that are characteristic of the molecule's structure. chemicalbook.comspectrabase.com

Table 4: Prominent Raman Shifts for Acetylsalicylic Acid

Raman Shift (cm⁻¹) Assignment Functional Group Reference
~1750 C=O Stretch Ester researchgate.net
~1605 C=C Stretch Aromatic Ring researchgate.net
~1044 Ring Breathing Mode Aromatic Ring

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for separating the active ingredient from excipients and potential degradation products, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the quantitative determination of acetylsalicylic acid in pharmaceutical products. jetir.orgscielo.br Reversed-phase HPLC (RP-HPLC) methods are typically employed for this purpose. rjptonline.org

A common RP-HPLC method involves a C18 stationary phase and a mobile phase consisting of an acidified water/acetonitrile mixture. rjptonline.orgjuniperpublishers.com The acidic pH of the mobile phase is crucial to suppress the ionization of the carboxylic acid group of acetylsalicylic acid, ensuring good peak shape and retention. Detection is typically performed using a UV spectrophotometer at a wavelength around 237 nm. rjptonline.org These methods are validated for linearity, accuracy, precision, and specificity according to ICH guidelines to ensure reliable and accurate quantification. rjptonline.orgjuniperpublishers.comresearchgate.netijprajournal.com

Table 5: Example of HPLC Method Parameters for Acetylsalicylic Acid Analysis

Parameter Condition Reference
Column C18, 250 x 4.6 mm, 5 µm rjptonline.org
Mobile Phase Water (0.1% Orthophosphoric Acid, pH 3.0) : Acetonitrile (45:55 v/v) rjptonline.org
Flow Rate 1.0 mL/min rjptonline.org
Detection Wavelength 237 nm rjptonline.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for separating and identifying volatile and semi-volatile organic compounds within a sample. mdpi.com In the context of this compound, GC-MS analysis, particularly when coupled with a thermal desorption or pyrolysis inlet, can be used to identify volatile impurities or degradation products of its components. netzsch.comeag.com The sample is heated, causing volatile compounds to be released into a carrier gas (like helium), which then sweeps them into a long, thin capillary column. netzsch.com Inside the column, compounds are separated based on their boiling points and interactions with the column's stationary phase. As each separated compound exits the column, it enters the mass spectrometer, which ionizes the molecules and fragments them into a unique pattern based on their mass-to-charge ratio. This fragmentation pattern, or mass spectrum, acts as a "chemical fingerprint" to identify the compound. mdpi.com

For the components of this compound, a GC-MS analysis would likely identify volatile compounds resulting from thermal decomposition.

From Acetylsalicylic Acid: Thermal decomposition studies of acetylsalicylic acid using pyrolysis-GC-MS have shown that it breaks down into several identifiable volatile products. The primary decomposition pathway involves the cleavage of the ester bond, releasing acetic acid and salicylic acid. netzsch.com Further heating can cause the decarboxylation of salicylic acid to produce phenol (B47542). netzsch.com

From Propyl 4-hydroxybenzoate (B8730719): Propylparaben is more thermally stable than aspirin (B1665792) but can also be analyzed by GC-MS, often after a derivatization step to increase its volatility. akjournals.com Without derivatization, thermal desorption or pyrolysis-GC-MS would likely lead to the cleavage of the ester bond, producing p-hydroxybenzoic acid and propene (via dehydration and rearrangement of propanol). Further fragmentation could lead to the formation of phenol through decarboxylation of the p-hydroxybenzoic acid.

The following interactive table summarizes the potential volatile components that could be identified in a hypothetical GC-MS analysis of this compound, aiding in the confirmation of its active ingredients.

Interactive Data Table: Hypothetical GC-MS Data for this compound Analysis

Identified Volatile ComponentChemical FormulaParent ComponentSignificance
Acetic AcidC2H4O2Acetylsalicylic AcidA primary degradation product, indicating the presence of the acetyl group. netzsch.com
PhenolC6H6OAcetylsalicylic Acid / Propyl 4-hydroxybenzoateA secondary degradation product resulting from the decarboxylation of salicylic acid or p-hydroxybenzoic acid. netzsch.com
Salicylic AcidC7H6O3Acetylsalicylic AcidA primary degradation product resulting from the hydrolysis of the ester linkage. netzsch.com
PropeneC3H6Propyl 4-hydroxybenzoateA likely degradation product from the propyl ester side chain.
p-Hydroxybenzoic acidC7H6O3Propyl 4-hydroxybenzoateA primary degradation product from the hydrolysis of the paraben ester.

Preclinical and Mechanistic Investigations in Controlled Biological Models

In Vitro Studies on Cellular Responses to PHBA and ASA

In vitro studies provide a controlled environment to examine the direct effects of compounds on specific cell types and biological processes. Investigations into PHBA and ASA have explored their influence on cellular responses related to fibrinolysis and inflammation.

Cell culture models and purified systems have been instrumental in understanding how ASA affects fibrin (B1330869) clot formation and breakdown (fibrinolysis). Studies using purified fibrinogen models and cell models transfected with fibrinogen have demonstrated that ASA can directly influence fibrin network properties. researchgate.netahajournals.org The addition of ASA has been shown to decrease clot rigidity and increase the susceptibility of clots to lysis. researchgate.netahajournals.orgmp.pl This effect is associated with the formation of looser fibrin networks with thicker fibers and larger pores. researchgate.netahajournals.org

Research indicates that ASA acetylates fibrinogen, primarily on the alpha chain, which is suggested as a key mechanism altering fibrin cross-linking and consequently affecting clot structure and enhancing fibrinolysis. ahajournals.orgmp.plnih.gov High-throughput turbidimetric analysis is a method utilized in these in vitro studies to dynamically assess fibrin clot formation and lysis over time. researchgate.net

While ASA's effects on fibrinolysis have been studied in detail, the available information does not extensively cover in vitro studies on the direct effects of PHBA on fibrinolysis in cellular or cell-free models.

Table 1: Effects of ASA on Fibrin Clot Properties in In Vitro/Ex Vivo Studies

Study TypeASA Concentration/DoseObserved Effect on Clot RigidityObserved Effect on Fiber ThicknessObserved Effect on Clot LysisReference
Purified fibrinogen modelNot specifiedDecreasedThickerEnhanced researchgate.netahajournals.orgmp.pl
Cell model (transfected)100 mg/L30% reductionIncreasedQuicker ahajournals.org
Healthy volunteers (ex vivo)150 mg daily for 1 weekNot specifiedIncreasedSimilar changes observed ahajournals.org
Healthy volunteers (ex vivo)50 mg daily for 7 daysNot specifiedTwo-fold increaseEnhanced researchgate.net

In vitro assays using various cell culture models have investigated the anti-inflammatory properties of ASA through the modulation of cytokine production. Studies using human peripheral blood mononuclear cells (PBMCs) and intestinal co-cultures (Caco-2/HT29-MTX) have shown that ASA can suppress the production of inflammatory mediators. mdpi.com Specifically, ASA demonstrated a concentration-dependent suppression of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation, in activated PBMCs and intestinal co-cultures. mdpi.com

Pre-treatment with ASA also led to decreased levels of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-6 (IL-6) in PBMCs stimulated with a SARS-CoV-2 peptide mixture and IL-1β. mdpi.com Investigations using oral squamous cell carcinoma (OSCC) cell lines (SCC4 and SCC9) revealed that ASA altered the expression of IL-6 and modulated the gene expression of various chemokines and other proteins involved in inflammation. iiarjournals.org These effects were observed to be dose- and time-dependent and varied between the different OSCC cell lines. iiarjournals.org However, some studies have also indicated that ASA treatment can increase the release of certain cytokines, such as TNF-α and IL-8, depending on the specific cell type and co-culture conditions. researchgate.net

While PHBA is a phenolic compound, and some studies on plant extracts containing polyphenols have shown modulation of inflammatory cytokines in macrophages, specific in vitro studies detailing the direct effects of PHBA on anti-inflammatory cytokine modulation were not prominently found in the search results. explorationpub.com

Table 2: In Vitro Effects of ASA on Inflammatory Cytokine Levels

Cell ModelStimulusASA TreatmentObserved Effect on CytokinesReference
Human PBMCsSARS-CoV-2 peptide/IL-1βPre-treatment (conc-dep.)Decreased IL-1β, IL-6; Suppressed PGE2 (conc-dep.) mdpi.com
Intestinal Co-culture (Caco-2/HT29-MTX)LPSAfter absorption/metabolismInhibition of PGE2 secretion mdpi.com
OSCC cell lines (SCC4, SCC9)Not specifiedPlasmatic doses (dose/time-dep.)Altered IL-6 expression; Modulated chemokine/cytokine gene expression iiarjournals.org
C91/PL cells alone or in coculture with HFFNot specified3 mMIncreased TNF-α; Trend similar to IL-6 for IL-8 (in coculture) researchgate.net

Animal Models for Investigating Biological Effects (excluding therapeutic efficacy studies)

Animal models, particularly rodents, are widely used in preclinical research to investigate the biological effects of compounds in a complex living system. These models allow for the study of physiological processes, tissue responses, and biochemical changes, distinct from assessing therapeutic efficacy in disease models.

Rodent models, such as mice and rats, are commonly employed to study various aspects of tissue biology, including the dynamics of tissue healing. plos.orgnih.govkarger.commdpi.com These models can involve creating standardized wounds (e.g., incisional or excisional) to observe the natural healing process and how it is influenced by external factors or administered compounds. karger.commdpi.com Studies in rat models have investigated the impact of substances on scar formation and the structural organization of dermal tissue during healing. karger.com Mouse tail models offer a system to study delayed acute wound healing. mdpi.com

Preclinical animal studies also serve to evaluate the pharmacokinetics and toxicology of compounds, which provides essential data on how a substance is processed by the body and its potential effects on organs and tissues, informing the understanding of its biological activity. biostock.secatapult.org.uknih.govmdpi.comtaiho.co.jpresearchgate.net

While animal models are used to study tissue healing dynamics and preclinical evaluations involve assessing various biological parameters, specific research detailing the effects of PHBA or ASA on tissue healing dynamics, strictly excluding therapeutic efficacy outcomes, was not a primary focus of the search results. The literature acknowledges the use of these models for studying healing processes and the importance of preclinical assessments for understanding compound behavior in vivo. nih.govmdpi.commdpi.com

Biochemical marker analysis is an integral part of preclinical animal studies. This involves measuring levels of specific molecules in animal tissues or body fluids that can serve as indicators of physiological function, cellular processes, or responses to a compound. nih.govresearchgate.nethsr.itphoenixbio.combiospective.com Analysis of these markers helps researchers understand the biochemical impact of a substance, identify potential mechanisms of action, and detect changes at the molecular level. researchgate.nethsr.itphoenixbio.combiospective.comahajournals.org

Biochemical analyses can include assessing metabolic profiles, enzyme activities, levels of signaling molecules, and markers of tissue damage or inflammation. hsr.itphoenixbio.combiospective.com These analyses contribute to a comprehensive understanding of a compound's biological effects in vivo, providing data beyond macroscopic observations. nih.govbiospective.com

Organotypic Culture Models for Localized Tissue Responses

Organotypic culture models represent three-dimensional (3D) in vitro systems designed to replicate the complexity and functionality of native tissues and organs more closely than traditional two-dimensional cell cultures. nih.govkuleuven.benih.govepa.govaltex.orgaging-us.com These models maintain key features of the tissue microenvironment, including cell-cell interactions, cell-matrix interactions, and tissue architecture. nih.govnih.govaging-us.comresearchgate.net

Organotypic cultures are valuable tools for investigating localized tissue responses to various stimuli, including chemical compounds. epa.govaltex.orgfrontiersin.org They allow for the study of cellular differentiation, tissue organization, and the effects of substances on specific cell populations within a tissue context. nih.govresearchgate.netfrontiersin.orgplos.org Examples of tissues successfully maintained and studied in organotypic cultures include skin, brain slices (e.g., hippocampus), liver, kidney, and various tumor tissues. nih.govkuleuven.benih.govepa.govaging-us.comresearchgate.netfrontiersin.orgplos.org

These models enable researchers to assess spatially resolved biological responses and perform analyses such as monitoring cell viability, differentiation markers, and changes in gene and protein expression within the cultured tissue. nih.govfrontiersin.org Organotypic cultures serve as a valuable intermediate step between simplified cell culture systems and complex in vivo animal models for studying tissue-level effects and mechanisms. researchgate.net

However, the search results did not yield specific studies detailing the use of organotypic culture models to investigate the localized tissue responses directly to PHBA or ASA. The literature highlights the utility of these models for studying tissue responses to various factors and in the context of disease modeling, but specific data on PHBA or ASA in these systems was not found. nih.govkuleuven.beepa.govresearchgate.netfrontiersin.org

Ex Vivo Tissue Explants for Biochemical Pathway Analysis

Ex vivo models involve the study of tissues or organs extracted from a living organism and maintained in a controlled laboratory environment, preserving their native architecture and cellular interactions. biobide.comimavita.com This approach allows for the investigation of drug effects within a more complex and physiologically relevant context compared to simplified cell cultures. biobide.comchampionsoncology.com Ex vivo tissue explants retain the original extracellular matrix and spatial arrangement of cells, which is crucial for mimicking in vivo conditions. nih.gov They provide a platform to study cells in their native environment, maintaining cell-cell and cell-matrix interactions. nih.gov

Research utilizing ex vivo tissue explants can provide high-resolution insights into drug responses and the modulation of biomarkers. imavita.com This method is particularly valuable for analyzing biochemical pathways as it allows for the assessment of drug-target interactions and therapeutic responses by quantifying the expression of molecular markers. imavita.com For instance, ex vivo bone explant cultures have been used to study the effect of biochemical factors on osteocytes and their interactions with other cell types. nih.gov Similarly, organotypic mesentery membrane cultures have been developed as an ex vivo platform to assess treatment response in tumor tissue while preserving the tumor microenvironment. biorxiv.org

While specific detailed research findings on Apernyl's effects in ex vivo tissue explants for biochemical pathway analysis were not extensively available in the search results, the utility of this model system for such investigations is well-established in preclinical research. Ex vivo models can provide more accurate insights into drug interactions compared to isolated cell cultures and serve as a valuable step between in vitro screening and in vivo studies. imavita.com

Pharmacokinetic and Biotransformation Research Excluding Human Data

Tissue Distribution and Clearance Mechanisms in Preclinical Models:Studies specifically detailing the tissue distribution and clearance mechanisms of Apernyl in preclinical animal models were not identified. Although some preclinical studies involving this compound in rats in the context of dental socket healing are mentioned, these do not provide comprehensive data on systemic tissue distribution or clearance kinetics. General information on preclinical tissue distribution and clearance mechanisms for other compounds exists, but is not applicable to this compound.

Therefore, due to the limited availability of specific preclinical pharmacokinetic and biotransformation research data for the combined compound this compound in the accessible literature, it is not possible to generate a detailed and data-rich article that strictly adheres to all the subsections of the provided outline.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties of molecules, offering insights into their stability, reactivity, and spectroscopic characteristics. For acetylsalicylic acid, these methods have been pivotal in understanding its conformational preferences and electronic distribution.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. Studies on acetylsalicylic acid using DFT, particularly at the B3LYP/6-31G* level of theory, have been crucial in analyzing its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity.

Research has shown that the potential energy surface of acetylsalicylic acid is complex, with multiple conformational isomers. missouri.edu The most stable conformer is characterized by an intramolecular hydrogen bond between the carboxylic acid hydrogen and the carbonyl oxygen of the acetyl group. DFT calculations have been employed to determine the relative energies of these conformers. missouri.eduresearchgate.net

Table 1: Calculated Relative Energies of Acetylsalicylic Acid Conformers using DFT

Conformer Relative Energy (kcal/mol) Computational Method
Global Minimum (with intramolecular H-bond) 0.00 B3LYP/6-31G*
Second Lowest Energy Conformer 2.70 B3LYP/6-31G*

This interactive table is based on data reported in theoretical studies of acetylsalicylic acid. missouri.edu

The analysis of HOMO and LUMO surfaces reveals that the regions of highest electron density are concentrated around the carboxyl and acetyl groups, which are the primary sites for chemical reactions, including the acetylation of cyclooxygenase (COX) enzymes. nih.gov

Theoretical calculations are also used to predict spectroscopic signatures, which can then be compared with experimental data for validation. For acetylsalicylic acid, DFT has been used to calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra. These calculations help in the assignment of experimental spectral bands to specific molecular vibrations. For instance, the characteristic carbonyl stretching frequencies of the carboxylic acid and acetyl groups are well-predicted by these methods. Furthermore, predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and UV-Vis absorption spectra have been performed, contributing to a comprehensive understanding of the molecule's spectroscopic properties. researchgate.net

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the time-dependent behavior of molecules and their interactions with other molecules or biological targets.

MD simulations have been extensively used to study the conformational dynamics of acetylsalicylic acid in various environments, such as in aqueous solution. researchgate.net These simulations have shown that the intramolecular hydrogen bond is dynamic and can be disrupted by interactions with solvent molecules.

In the context of drug-target interactions, MD simulations are crucial for understanding how acetylsalicylic acid binds to its primary target, the COX enzymes. Docking studies, often followed by MD simulations, have been used to predict the binding modes of acetylsalicylic acid within the active site of COX-1 and COX-2. researchgate.net These studies have confirmed that the acetylation of a specific serine residue (Ser-530 in COX-1) is a key step in its mechanism of action. nih.gov

Binding affinity, often expressed as binding free energy, can be calculated from MD simulations using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). These calculations provide a quantitative measure of the strength of the interaction between acetylsalicylic acid and its target proteins. nih.gov

Table 2: Predicted Binding Free Energies of Acetylsalicylic Acid with Various Protein Targets

Protein Target Predicted Binding Free Energy (kcal/mol) Method
Cyclooxygenase-1 (COX-1) -15.3 MM-PBSA
Group IID secretory phospholipase A2 -6.0 MM-PBSA

This interactive table is based on data from a proteome-wide prediction study of aspirin (B1665792) targets. nih.gov

The behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations are an excellent tool for studying these solvent effects. For acetylsalicylic acid, simulations in water have provided insights into its hydration shell and the hydrogen bonding network between the molecule and surrounding water molecules. researchgate.netnih.gov These simulations are important for understanding its solubility and transport properties in a biological environment. nih.gov

Simulations have also been performed to study acetylsalicylic acid in supercritical carbon dioxide, a medium used in some pharmaceutical processing techniques. These studies have investigated the formation of hydrogen-bonded complexes with co-solvents like methanol. researchgate.net Similar studies on propylparaben (B1679720) have also explored its solvation in supercritical CO2. researchgate.net

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics involves the use of computational methods to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity.

QSAR studies have been applied to series of non-steroidal anti-inflammatory drugs (NSAIDs), including derivatives of salicylic (B10762653) acid, to identify the key molecular descriptors that govern their anti-inflammatory and antiplatelet activities. nih.govnih.gov These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

For example, a typical 3D-QSAR model for antiplatelet agents might identify the importance of specific steric and electrostatic fields around the molecule. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent drugs. While a specific QSAR model for the acetylsalicylic acid-propylparaben complex is not available, the principles of QSAR have been instrumental in understanding the structure-activity landscape of compounds with similar biological activities.

Development of Predictive Models for Biochemical Activity

Computational chemistry has proven invaluable in developing predictive models for the biochemical activity of acetylsalicylic acid and its derivatives. These models, particularly Quantitative Structure-Activity Relationship (QSAR) and pharmacophore mapping, help to forecast the efficacy of novel compounds and understand their biological interactions on a molecular level.

One area of focus has been the design of derivatives with enhanced or more selective activity. A QSAR study was conducted on a series of 14 acyl salicylic acid derivatives to develop selective COX-1 inhibitors. fip.org Using multiple linear regression analysis, the study established a QSAR-Hansch model which predicted that hydrophobicity (LogP) and total molecular energy (Etotal) were key contributors to the compounds' pain inhibitory action. fip.org The model demonstrated that all designed derivatives had a higher in silico affinity for the COX-1 enzyme than the parent acetylsalicylic acid. fip.org

Table 1: In Silico Affinity of Acetylsalicylic Acid and a Top Derivative for COX-1 fip.org
CompoundFree Energy Score (S) (kcal/mol)
Acetylsalicylic acid (Aspirin)-4.33
AcS7 (Derivative)-5.32

Beyond QSAR, other computational approaches have been used to predict the biological targets of acetylsalicylic acid. In one study, a combination of binding pocket similarity detection, molecular docking, and free energy calculations was used to screen the human proteome, identifying 23 previously unknown putative targets for the compound. nih.gov This predictive model suggests that the wide-ranging effects of acetylsalicylic acid may stem from its interaction with a diverse set of proteins involved in pathways related to inflammation, cardiovascular disease, and cancer. nih.gov

Furthermore, predictive software has been utilized to forecast the spectrum of biological activities. The Prediction of Activity Spectra for Substances (PASS) program was used to analyze acetylsalicylic acid, where it successfully confirmed 38 of its 41 known activities. japsonline.com The model showed high confidence in predicting its established properties, such as fibrinolytic (96.0% confidence) and antipyretic (94.8% confidence) activities. japsonline.com

In a similar vein, a 3D-QSAR model was developed for a series of benzofuran (B130515) salicylic acid derivatives designed as inhibitors for Lymphoid tyrosine phosphatase (LYP), an emerging target for autoimmune diseases. nih.gov This study generated a five-point pharmacophore model characterized by two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic ring features. The resulting 3D-QSAR model demonstrated high statistical significance and predictive power, providing a framework for designing more potent LYP inhibitors based on the salicylic acid scaffold. nih.gov

Identification of Key Structural Features for Desired Effects

Computational studies have been instrumental in identifying the specific molecular features of acetylsalicylic acid that are critical for its primary mechanism of action: the inhibition of cyclooxygenase (COX) enzymes. nih.gov These investigations have moved beyond simple binding affinity to model the dynamic process of covalent modification, which is unique to this compound among many nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net

The two most critical structural features of acetylsalicylic acid for COX inhibition are its acetyl group and its carboxyl group. nih.govwikipedia.org

The Acetyl Group : This is the reactive portion of the molecule responsible for its unique inhibitory mechanism. Advanced computational simulations, such as Born-Oppenheimer molecular dynamics, have detailed how acetylsalicylic acid covalently modifies the COX enzymes through the acetylation of a specific serine residue (Ser-530) located near the active site. nih.govwikipedia.org This transfer of the acetyl group to Ser-530 physically blocks the enzyme's active site channel, preventing the substrate, arachidonic acid, from binding. nih.gov This covalent and irreversible inhibition of COX-1 in platelets is a key structural-functional relationship. acs.org

The Carboxyl Group : This group acts as a crucial anchor, positioning the molecule correctly within the enzyme's active site for the acetylation reaction to occur. acs.org Molecular modeling has shown that the carboxyl group forms an ion-pair interaction with a positively charged arginine residue (Arg-120) at the entrance to the active site. nih.govacs.org This interaction is essential for the selective delivery of the acetyl group to the target Ser-530. acs.org

Further computational analysis has highlighted the role of other residues within the COX active site. The residue Tyr-385, for example, is positioned across the active site from Ser-530 and forms a hydrogen bond with the acetyl group of acetylsalicylic acid. acs.orgacs.org This interaction is believed to increase the reactivity of the acetyl group, facilitating its transfer to the serine residue. acs.org

Interestingly, computational studies have also revealed that the specificity of acetylsalicylic acid for inhibiting COX-1 over COX-2 (it is 10 to 100 times more potent against COX-1) is not due to differences in initial binding affinity, but rather to the kinetics of the covalent inhibition reaction itself. nih.govacs.org

Molecular docking studies have also been used to explore how structural modifications to the acetylsalicylic acid scaffold can influence biochemical activity. A study on its metabolites found that the addition of a glucuronide group could significantly enhance binding affinity to prostaglandin (B15479496) H2 synthase. oatext.com The findings indicated that while acetylsalicylic acid had a binding affinity of -7.0 kcal/mol, one of its metabolites, salicyluric phenolic glucuronide, showed a much higher affinity at -9.5 kcal/mol, demonstrating how structural changes can modulate desired effects. oatext.com

Future Research Directions in Chemical Biology and Medicinal Chemistry

Exploration of Novel Analogs and Derivatives with Enhanced Specificity

Future research should focus on the rational design and synthesis of novel analogs and derivatives of Apernyl's components, Aspirin (B1665792) and Propylparaben (B1679720). This involves modifying the chemical structures to potentially enhance desired biological activities, improve pharmacokinetic profiles, or reduce off-target effects. Given this compound's historical use and the known mechanisms of its components, research could explore modifications that lead to more selective COX inhibition or alternative anti-inflammatory pathways with reduced gastrointestinal or anti-platelet side effects often associated with Aspirin. Similarly, modifications of the propylparaben component could aim to optimize its potential synergistic effects within the combination or explore novel bioactivities beyond its preservative function. Structure-activity relationship (SAR) studies and quantitative structure-activity relationship (QSAR) modeling will be crucial in guiding the synthesis of these novel compounds, correlating structural changes with biological outcomes to design molecules with enhanced specificity for particular targets or pathways relevant to pain, inflammation, or other potential applications. scholarsresearchlibrary.com

Integration of Omics Technologies for Systems-Level Understanding

A comprehensive understanding of this compound's effects at a systems level requires the integration of various omics technologies. Future studies could utilize genomics, transcriptomics, proteomics, and metabolomics to elucidate the full spectrum of biological changes induced by this compound exposure. This could involve investigating how this compound or its components affect gene expression patterns, protein profiles, and metabolic pathways in relevant cell types or tissues. For instance, proteomic studies could identify specific protein targets or pathways modulated by the combination that are not solely attributable to Aspirin's known COX inhibition. crick.ac.uk Metabolomics could reveal unique metabolic signatures associated with this compound's activity, potentially uncovering novel mechanisms or biomarkers. Integrating data from these different omics layers through bioinformatics and computational biology approaches can provide a holistic view of this compound's biological impact and identify unforeseen interactions or effects.

Development of Advanced Delivery Systems for Localized Biochemical Modulation

Considering this compound's mention in the context of dental treatments, the development of advanced delivery systems for localized biochemical modulation presents a significant research direction. speiko.de Future research could focus on developing formulations such as gels, films, or nanoparticles that can deliver this compound or its active components directly to the site of action, for example, within a tooth socket. nih.gov This localized delivery could enhance therapeutic efficacy while minimizing systemic exposure and potential side effects. Research in this area would involve exploring various biomaterials and encapsulation techniques to control the release rate and improve the stability and bioavailability of the compounds at the target site. This is particularly relevant for applications where sustained or targeted delivery is desired to achieve optimal therapeutic outcomes.

Repurposing Investigations of this compound Components for Unrelated Biological Applications

Given that this compound is a combination of two known compounds, Aspirin and Propylparaben, future research could explore repurposing investigations of this specific combination or its individual components for biological applications unrelated to their current or historical uses. scilifelab.se While Aspirin is widely used for its anti-inflammatory and anti-platelet effects, and Propylparaben primarily as a preservative, the unique combination in this compound might possess novel or synergistic activities in different biological contexts. Research could involve high-throughput screening of this compound against diverse biological targets or cellular phenotypes to identify unexpected activities. scilifelab.se This could potentially lead to the discovery of new therapeutic uses for this combination in areas such as oncology, infectious diseases, or neurological disorders, building upon the known safety profiles of the individual components. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Mechanistic Prediction

The application of artificial intelligence (AI) and machine learning (ML) techniques holds significant promise for accelerating the discovery of novel this compound analogs and predicting their biological activities and mechanisms. smr.org.uk Future research can leverage AI/ML algorithms to analyze large datasets of chemical structures and biological activity data to identify potential new this compound derivatives with desired properties. These models can predict the binding affinity of potential analogs to target proteins, anticipate off-target effects, and even suggest optimal synthesis routes. Furthermore, AI/ML can be applied to analyze complex omics data generated from this compound studies to identify key biological pathways and predict the underlying mechanisms of action, especially for any synergistic effects observed between Aspirin and Propylparaben. smr.org.uk This computational approach can significantly reduce the time and resources required for traditional experimental screening and characterization.

Q & A

Q. How can researchers ensure reproducibility when replicating this compound studies?

  • Methodological Answer :
  • Publish detailed protocols (e.g., protocols.io ) with step-by-step workflows .
  • Share raw datasets and code for analysis (e.g., GitHub repositories) .
  • Use inter-laboratory validation cohorts to confirm findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.